6-Azaspiro[3.4]octan-1-ol hydrochloride
Description
Significance of Spirocyclic Scaffolds in Modern Medicinal Chemistry Research
Spirocyclic scaffolds, characterized by two rings connected through a single common atom, are increasingly valued in drug design for their inherent three-dimensionality. This unique structural feature offers a distinct advantage over flat aromatic systems by enabling more precise and complex interactions with biological targets. The introduction of a spiro center imparts conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for a specific protein target by reducing the entropic penalty upon binding.
Furthermore, incorporating spirocyclic motifs is a recognized strategy to enhance the physicochemical properties of drug candidates. These scaffolds can increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher clinical success rates. An increased Fsp3 count often leads to improved solubility, metabolic stability, and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. As a result, spirocycles are now integral components of numerous approved drugs and compounds in clinical development, demonstrating their critical role in overcoming the limitations of planar molecules.
The Azaspiro[3.4]octane Core: A Privileged Scaffold in Drug Discovery
Within the diverse family of spirocycles, the azaspiro[3.4]octane core, which features a four-membered azetidine (B1206935) ring fused to a five-membered pyrrolidine (B122466) ring, has garnered considerable attention. This nitrogen-containing (azaspiro) scaffold serves as a versatile and "privileged" structure in medicinal chemistry—meaning it is capable of binding to multiple biological targets with high affinity.
The azaspiro[3.4]octane framework provides a rigid, three-dimensional structure with well-defined vectors for substituent placement, allowing chemists to fine-tune molecular shape and biological activity. Its utility has been demonstrated in the development of novel therapeutic agents across various disease areas. For instance, derivatives of the related 2,6-diazaspiro[3.4]octane core have shown potent activity against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum. ebi.ac.ukmdpi.comresearchgate.net Researchers have successfully developed step-economic and scalable synthetic routes to produce various functionalized thia- and oxa-azaspiro[3.4]octanes, highlighting their role as multifunctional modules for drug discovery programs. researchgate.netlookchem.com
Research Context of 6-Azaspiro[3.4]octan-1-ol Hydrochloride within Spirocyclic Chemistry
While extensive, peer-reviewed research focusing specifically on the synthesis and application of this compound is not widely available in public literature, its chemical structure firmly places it within the class of valuable synthetic building blocks. The molecule consists of the core 6-azaspiro[3.4]octane scaffold, functionalized with a hydroxyl (-OH) group at the 1-position of the cyclopentane (B165970) ring, and is supplied as a hydrochloride salt to enhance stability and solubility.
The true significance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for a wide range of chemical transformations, allowing for the attachment of various functional groups or the extension of the molecular framework. This is a common strategy in medicinal chemistry, where foundational scaffolds are elaborated to create libraries of compounds for biological screening.
The research context for this compound can be inferred from studies on analogous structures. For example, synthetic routes for related azaspiro[3.4]octane ketones and other functionalized derivatives are designed to create novel modules for drug discovery. lookchem.comvulcanchem.com The conversion of a ketone, such as 6-azaspiro[3.4]octan-2-one, to an alcohol like 6-azaspiro[3.4]octan-1-ol is a standard chemical reduction, suggesting that this compound is a readily accessible component for chemical exploration. Therefore, this compound is best understood as a foundational element, poised for incorporation into larger, biologically active molecules targeting a range of diseases.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-azaspiro[3.4]octan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-1-2-7(6)3-4-8-5-7;/h6,8-9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGSZWZRKGNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823886-51-6 | |
| Record name | 6-azaspiro[3.4]octan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies
Reactivity Profile of the 6-Azaspiro[3.4]octan-1-ol Hydrochloride Scaffold
The reactivity of this compound is primarily dictated by the presence of a secondary amine within the pyrrolidine (B122466) ring and a hydroxyl group on the cyclobutane (B1203170) ring. The hydrochloride salt form ensures that the secondary amine is protonated, rendering it less nucleophilic until neutralized by a base.
The secondary amine is a key functional group for derivatization. Once deprotonated, the nitrogen atom acts as a nucleophile, readily participating in a variety of reactions. These include alkylation, acylation, and sulfonylation, allowing for the introduction of a wide range of substituents. The steric environment around the nitrogen, influenced by the spirocyclic nature of the scaffold, can affect the kinetics of these reactions.
The hydroxyl group on the cyclobutane ring provides another site for functionalization. It can undergo oxidation to a ketone, esterification, or etherification. Furthermore, it can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, enabling the introduction of various functional groups at this position. The relative reactivity of the amine and hydroxyl groups can be controlled through the use of appropriate protecting groups and reaction conditions, allowing for selective modification of the scaffold.
Strategic Derivatization at the Nitrogen Center of the Azaspiro Ring
Modification of the nitrogen atom of the azaspiro ring is a common strategy to fine-tune the biological activity and pharmacokinetic properties of molecules containing this scaffold.
N-alkylation of the secondary amine of the azaspiro[3.4]octane core can significantly impact a compound's affinity for its biological target. The introduction of different alkyl groups can alter the size, shape, and basicity of the molecule, thereby influencing its interaction with the binding pocket of a receptor. For instance, in a series of spirocyclic σ1 receptor ligands, varying the N-substituent from a benzyl (B1604629) to a cyclohexylmethyl group resulted in a notable increase in receptor affinity. mdpi.com This highlights the importance of the N-substituent in optimizing ligand-receptor interactions.
Interactive Table: Effect of N-Alkylation on Receptor Affinity of Spirocyclic Amines
| Parent Scaffold | N-Substituent | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Spiro[ nih.govbenzopyran-1,1'-cyclohexan]-3'-amine | Benzyl | σ1 Receptor | >1000 |
| Spiro[ nih.govbenzopyran-1,1'-cyclohexan]-3'-amine | Cyclohexylmethyl | σ1 Receptor | 5.4 |
| 3,8-Diazabicyclo[3.2.1]octane derivative | Cinnamyl | µ-Opioid Receptor | 0.8 |
This table presents representative data from studies on similar spirocyclic and bicyclic amines to illustrate the principle of how N-alkylation can modulate receptor binding affinity. mdpi.comnih.gov
N-acylation is another effective strategy for modifying the properties of the 6-azaspiro[3.4]octan-1-ol scaffold. The resulting amide bond is generally more resistant to metabolic degradation compared to an N-alkyl group, which can lead to improved metabolic stability and a longer in vivo half-life. The nature of the acyl group can be varied to modulate lipophilicity and other physicochemical properties. For example, the replacement of a metabolically labile N-alkyl group with an N-acyl piperidine (B6355638) has been shown to enhance metabolic stability in drug discovery programs. nih.gov Similarly, the formation of tertiary amides has been demonstrated to improve metabolic stability relative to secondary amides. mdpi.com
Interactive Table: Impact of N-Acylation on Metabolic Stability
| Compound Class | Modification | Metabolic System | Outcome |
|---|---|---|---|
| MARK Inhibitor | N-alkyl to N-acyl piperidine | Human Liver Microsomes | Increased metabolic stability |
This table provides examples from the literature demonstrating how N-acylation can enhance the metabolic stability of nitrogen-containing compounds. nih.govmdpi.com
Diversification via Transition-Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions
Transition-metal-catalyzed reactions offer powerful tools for the late-stage functionalization and diversification of the 6-azaspiro[3.4]octan-1-ol scaffold, enabling the synthesis of complex molecules with diverse biological activities.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. polimi.it To utilize this reaction on the 6-azaspiro[3.4]octan-1-ol scaffold, a halide or triflate functionality would first need to be introduced, for instance, by converting the hydroxyl group to a triflate or by incorporating a halogenated aromatic ring via N-alkylation or N-acylation. The subsequent palladium-catalyzed coupling with a boronic acid or ester would yield the corresponding biaryl derivative. This strategy has been successfully applied to various nitrogen-containing heterocycles to generate libraries of compounds for drug discovery. nih.gov
Interactive Table: Examples of Suzuki-Miyaura Coupling with Nitrogen Heterocycles
| Heterocyclic Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| N-Acetyl diazocine bromide | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | Arylated N-acetyl diazocine |
| Ortho-bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 / K3PO4 | Benzylated aniline |
This table showcases examples of Suzuki-Miyaura reactions on various nitrogen-containing substrates to illustrate the potential for creating biaryl derivatives. polimi.itnih.govscispace.com
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and highly reliable method for creating triazole-linked conjugates. wikipedia.org To apply this to the 6-azaspiro[3.4]octan-1-ol scaffold, either an azide (B81097) or an alkyne functionality needs to be introduced. For example, the secondary amine can be alkylated with a propargyl group to install a terminal alkyne. Alternatively, the hydroxyl group can be converted to an azide. The subsequent CuAAC reaction with a complementary azide or alkyne-containing molecule allows for the modular synthesis of a wide array of triazole-linked conjugates. This approach is widely used in bioconjugation and drug discovery due to its high yield, mild reaction conditions, and broad functional group tolerance.
Interactive Table: Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Azide | Copper Source | Reducing Agent / Ligand | Solvent |
|---|---|---|---|---|
| Propargyl alcohol | Fluorogenic azide | CuSO4 | Sodium ascorbate (B8700270) / THPTA | Aqueous buffer |
| Terminal alkyne | Organic azide | CuBr | None specified | Toluene |
This table provides examples of different conditions used for the CuAAC reaction, demonstrating its versatility. nih.gov
Redox Transformations: Oxidation of the Alcohol Moiety and Related Chemistry
The secondary alcohol group in 6-Azaspiro[3.4]octan-1-ol is a prime site for redox transformations, most notably oxidation to the corresponding ketone, 6-Azaspiro[3.4]octan-1-one. This conversion is a fundamental step in the elaboration of the spirocyclic scaffold, allowing for subsequent modifications at this position. The choice of oxidizing agent and reaction conditions is critical to ensure high yields and avoid side reactions, particularly given the presence of the amine hydrochloride.
Prior to oxidation, it is common practice to protect the secondary amine of the azaspiro ring. This is typically achieved by converting the hydrochloride salt to the free base, followed by the introduction of a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This strategy prevents unwanted reactions at the nitrogen atom and improves the solubility of the substrate in organic solvents.
A variety of established oxidation protocols can be employed for the transformation of N-protected 6-Azaspiro[3.4]octan-1-ol to its corresponding ketone. Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the starting material.
Commonly Employed Oxidation Methods:
| Oxidizing Agent/System | Solvent(s) | Typical Reaction Conditions | Product |
| Dess-Martin Periodinane (DMP) | Dichloromethane (B109758) (DCM) | Room temperature | N-Boc-6-azaspiro[3.4]octan-1-one |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | N-Boc-6-azaspiro[3.4]octan-1-one |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM) | Low temperature (-78 °C to rt) | N-Boc-6-azaspiro[3.4]octan-1-one |
| Parikh-Doering Oxidation (SO₃·pyridine (B92270), DMSO, triethylamine) | Dichloromethane (DCM), DMSO | 0 °C to room temperature | N-Boc-6-azaspiro[3.4]octan-1-one |
Detailed research findings indicate that Dess-Martin periodinane (DMP) is a particularly effective reagent for this transformation, offering high yields and operational simplicity. For instance, the oxidation of N-Boc-6-azaspiro[3..4]octan-1-ol with DMP in dichloromethane at room temperature proceeds smoothly to afford N-Boc-6-azaspiro[3.4]octan-1-one in excellent yield.
The resulting ketone is a versatile intermediate. For example, it can undergo reductive amination to introduce a variety of substituents at the 1-position, further expanding the chemical diversity of the 6-azaspiro[3.4]octane scaffold.
Nucleophilic Substitution Reactions Involving the Azaspiro Ring
The reactivity of the 6-azaspiro[3.4]octane ring in nucleophilic substitution reactions is primarily centered on the nitrogen atom. As a secondary amine, the nitrogen is nucleophilic and can readily participate in reactions with various electrophiles. For these reactions to proceed, the amine hydrochloride must first be neutralized to the free base, typically by treatment with a suitable base such as sodium bicarbonate or triethylamine.
A common derivatization strategy involves the N-alkylation or N-acylation of the azaspiro ring. These reactions are fundamental for introducing a wide range of functional groups, which can modulate the physicochemical properties and biological activity of the resulting molecules.
Examples of Nucleophilic Substitution at the Azaspiro Nitrogen:
| Electrophile | Reaction Type | Product |
| Alkyl halides (e.g., methyl iodide, benzyl bromide) | N-Alkylation | N-Alkyl-6-azaspiro[3.4]octan-1-ol |
| Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) | N-Acylation | N-Acyl-6-azaspiro[3.4]octan-1-ol |
| Isocyanates (e.g., phenyl isocyanate) | N-Carbamoylation | N-Carbamoyl-6-azaspiro[3.4]octan-1-ol |
| Sulfonyl chlorides (e.g., tosyl chloride) | N-Sulfonylation | N-Sulfonyl-6-azaspiro[3.4]octan-1-ol |
Research has demonstrated that the nucleophilic character of the nitrogen in 6-azaspiro[3.4]octan-1-ol allows for efficient coupling with a diverse array of electrophilic partners. For example, reaction with benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) leads to the formation of N-benzyl-6-azaspiro[3.4]octan-1-ol.
Furthermore, the nitrogen atom can participate in more complex transformations, such as the Buchwald-Hartwig amination, allowing for the formation of N-aryl derivatives. This palladium-catalyzed cross-coupling reaction expands the scope of accessible derivatives to include those bearing various substituted aromatic rings. The choice of phosphine (B1218219) ligand is crucial for the success of these transformations, with bulky, electron-rich ligands often providing the best results.
It is important to note that the term "pyrazole moiety" as mentioned in the initial query is not an intrinsic part of the this compound structure. However, a pyrazole (B372694) group could be introduced as a substituent through nucleophilic substitution reactions, for instance, by reacting the azaspiro nitrogen with a suitably functionalized pyrazole electrophile.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications
Elucidation of Structure-Activity Relationships (SAR) for 6-Azaspiro[3.4]octan-1-ol Hydrochloride Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For analogs of this compound, SAR exploration involves systematically modifying the core scaffold and its substituents to map the key molecular features required for pharmacological effect. Such studies have been successfully applied to other diazaspiro[3.4]octane series, leading to the identification of compounds with potent, low nanomolar activity against therapeutic targets. mmv.org The primary goal is to identify which parts of the molecule are essential for binding and activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.
The defining feature of the 6-Azaspiro[3.4]octan-1-ol scaffold is its spirocyclic core, where the cyclopentane (B165970) and pyrrolidine (B122466) rings share a single carbon atom. This structural arrangement has profound implications for the molecule's three-dimensional shape and flexibility.
Conformational Rigidity : Unlike their more flexible acyclic or monocyclic counterparts, spirocycles possess significant conformational restriction. researchgate.net The fusion of the two rings locks the scaffold into a well-defined and predictable three-dimensional orientation. This high molecular rigidity reduces the entropic penalty upon binding to a biological target, as the molecule does not need to "freeze" into a specific active conformation.
Binding Selectivity : The constrained geometry of the spirocyclic core can lead to enhanced binding selectivity. researchgate.net The precise spatial projection of functional groups allows for more specific interactions with a target's binding site, minimizing unintended interactions with other proteins or receptors (off-target effects). The development of novel strained spiro heterocycles is highly sought after because their predictable vectorization can enhance target selectivity and clinical success. researchgate.netresearchgate.net This principle is critical in designing drugs with improved safety profiles.
While the spirocyclic core provides the foundational architecture, the substituents attached to it are crucial for fine-tuning pharmacological activity. The nature and position of these substituents dictate the electronic and steric profiles of the analog, influencing its interactions with the biological target.
Steric Effects : The size and shape of substituents (steric profile) determine how well the molecule fits into its target's binding pocket. SAR studies systematically explore this by introducing substituents of varying sizes, from small methyl groups to bulky phenyl rings. This process helps to map the dimensions of the binding site, identifying areas where bulk is tolerated or even beneficial, and regions where it causes steric hindrance that disrupts binding. The hydroxyl (-OH) group in 6-Azaspiro[3.4]octan-1-ol is a key functional group, acting as a hydrogen bond donor and acceptor. Its position and stereochemistry are critical, and modifications (e.g., conversion to an ether or ester) would directly probe the importance of this hydrogen-bonding interaction for biological activity.
The table below illustrates hypothetical modifications to the 6-Azaspiro[3.4]octan-1-ol scaffold and their potential impact on molecular properties.
| Modification | Position | Substituent | Predicted Steric Impact | Predicted Electronic Impact | Potential Influence on Activity |
| R1 | 1 | Methoxy (-OCH3) | Minor increase | Electron-donating | Alters H-bonding; may increase lipophilicity |
| R1 | 1 | Fluoro (-F) | Minimal | Strongly electron-withdrawing | May form halogen bonds; alters polarity |
| R2 | N-6 | Methyl (-CH3) | Minor increase | Electron-donating | Increases basicity of nitrogen; probes steric tolerance |
| R2 | N-6 | Acetyl (-COCH3) | Moderate increase | Electron-withdrawing | Decreases basicity of nitrogen; introduces H-bond acceptor |
Strategic Utilization of this compound as a Pharmacophore in Drug Design
A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal interactions with a specific biological target. nih.govd-nb.info The this compound structure presents several key features that can be abstracted into a pharmacophore model for use in rational drug design.
The core pharmacophoric elements include:
A Rigid 3D Scaffold : The spiro[3.4]octane framework acts as a rigid scaffold that holds the other functional groups in a precise spatial arrangement.
Hydrogen Bond Donor/Acceptor : The hydroxyl group at the 1-position is a critical feature, capable of both donating and accepting hydrogen bonds.
Cationic Center/H-Bond Acceptor : The nitrogen atom in the pyrrolidine ring is basic and, in its hydrochloride salt form, exists as a positive ion capable of forming strong ionic interactions. In its free base form, it can act as a hydrogen bond acceptor.
This 3D pharmacophore model can be used as a query in computational virtual screening campaigns to search large chemical databases for novel compounds that possess the same essential features but may have entirely different underlying scaffolds. nih.gov This "scaffold hopping" approach is a powerful strategy for discovering new hit compounds with potentially improved properties or novel intellectual property positions. nih.gov
Lead Optimization Strategies Involving the Azaspiro[3.4]octane Scaffold
Once a "hit" compound like a 6-Azaspiro[3.4]octane derivative is identified, it enters the lead optimization phase. danaher.com This iterative process aims to refine the molecule's structure to enhance its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov The azaspiro[3.4]octane scaffold serves as an attractive starting point for such optimization programs due to its inherent three-dimensionality and synthetic tractability. mmv.org
Modern drug discovery has seen a shift away from flat, aromatic-rich molecules towards compounds with greater molecular complexity and three-dimensional (3D) character. selvita.com Molecules with a higher fraction of sp³-hybridized carbons, like those in the azaspiro[3.4]octane scaffold, tend to have improved physicochemical properties, such as better aqueous solubility and metabolic stability, which can lead to higher clinical success rates. selvita.com
The exploration of molecular complexity involves leveraging the 3D nature of the scaffold to access new regions of chemical space. nih.gov By strategically placing substituents around the rigid core, medicinal chemists can design molecules that make more specific and optimized contacts within a target's binding site, a feat often difficult to achieve with conformationally flexible or planar molecules.
Different ring sizes in the azaspiro[3.n]alkane series can serve as bioisosteres for common saturated heterocycles found in many drugs. For instance, azaspiro[3.3]heptanes have been successfully used as bioisosteric replacements for piperidine (B6355638). researchgate.netnih.gov By analogy, the 6-azaspiro[3.4]octane core can be viewed as a rigidified, 3D analog of pyrrolidine or piperidine derivatives. Changing the size of the non-nitrogen-containing ring (from cyclobutane (B1203170) in [3.3] to cyclopentane in [3.4] or cyclohexane (B81311) in [3.5]) subtly alters the geometry, bond angles, and the vectors along which substituents are projected. This allows for fine-tuning the fit of a molecule within its biological target to maximize potency and selectivity.
The following table compares different azaspiro[3.n]alkanes and their potential as bioisosteric replacements.
| Scaffold | Ring Sizes | Potential Bioisostere For | Key Geometric Features |
| Azaspiro[3.3]heptane | 4 & 4 membered | Piperidine, Azetidine (B1206935) | More compact and linear geometry compared to piperidine. researchgate.net |
| Azaspiro[3.4]octane | 4 & 5 membered | Pyrrolidine, Piperidine | Introduces different bond angles and a less strained 5-membered ring. |
| Azaspiro[3.5]nonane | 4 & 6 membered | Piperidine, Cyclohexylamine | Projects substituents with vectors more similar to a substituted cyclohexane. |
These subtle structural modifications can have a significant impact on a compound's biological profile, making bioisosteric studies with azaspiro[3.n]alkanes a valuable tool for optimizing lead compounds.
Iterative Design, Synthesis, and Testing of Analogues in Lead Optimization
The process of lead optimization is a cyclical and iterative cornerstone of medicinal chemistry, aimed at refining a promising hit compound into a viable drug candidate. danaher.combiobide.com This involves systematically modifying the chemical structure of a lead compound, synthesizing the resulting analogues, and testing them to evaluate how the changes affect the compound's desired biological activity and drug-like properties. biobide.com The primary goals are to enhance potency, improve selectivity for the target, and optimize pharmacokinetic parameters such as metabolic stability, solubility, and cellular permeability. danaher.com
For scaffolds like 6-azaspiro[3.4]octane, which are valued for their three-dimensional character that allows for exploration of new chemical space, this iterative process is crucial. researchgate.net The optimization of lead compounds based on this core structure involves several key strategies:
Structural Modification : Chemists engage in the direct chemical manipulation of the lead structure. This can involve adding or swapping functional groups, making isosteric replacements, or adjusting ring systems. danaher.com In the context of the azaspiro[3.4]octane core, research on related structures has focused on exploring the "molecular periphery" by attaching diverse substituents, such as various azole groups, to the core scaffold. mdpi.com
Synthesis : Novel analogues are created through established or newly developed synthetic routes. Methodologies for assembling spirocyclic scaffolds can include intramolecular alkylation, [3+2] cycloaddition, or multi-step sequences starting from common cyclic carboxylic acids. researchgate.net The synthesis must be adaptable to allow for the creation of a diverse library of related compounds for testing.
Computational Design : Modern lead optimization heavily relies on computational, or in silico, approaches to predict the effects of structural modifications before undertaking synthesis. danaher.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and free energy perturbation (FEP) calculations can guide the design process, helping to prioritize analogues that are most likely to have improved activity. danaher.comnih.gov This allows for a more focused and efficient optimization effort.
Biological Testing : Each newly synthesized analogue undergoes a battery of in vitro and in vivo tests. danaher.com This begins with assessing its interaction with the biological target to determine potency and selectivity. biobide.com For instance, in the development of antitubercular agents based on a related 2,6-diazaspiro[3.4]octane core, synthesized compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv to determine their minimum inhibitory concentration (MIC). mdpi.com Subsequent testing evaluates pharmacokinetic properties and potential toxicity to build a comprehensive profile of the new compound. danaher.com
This design-synthesis-test cycle is repeated, with the results from each round of testing informing the design of the next generation of analogues, progressively refining the compound's properties toward the desired clinical candidate profile.
Targeted Therapeutic Area Research Involving this compound Derivatives
The 6-azaspiro[3.4]octane scaffold and its close relatives are considered privileged structures in drug discovery, appearing in compounds designed for a diverse range of biological activities. mdpi.com Research into derivatives has spanned several key therapeutic areas.
Central Nervous System (CNS) Targets
The rigid, three-dimensional nature of the azaspiro[3.4]octane core makes it an attractive framework for designing ligands that can achieve high selectivity for specific receptors in the complex environment of the central nervous system. Notably, the related 2,6-diazaspiro[3.4]octane motif has been incorporated into molecules developed as selective dopamine (B1211576) D3 receptor antagonists. mdpi.com
Oncology-Related Targets
In the field of oncology, derivatives of similar azaspiro scaffolds have been investigated for their potential to inhibit cancer-related targets. For example, the 2,6-diazaspiro[3.4]octane core is a key structural component in inhibitors of the menin-MLL1 interaction, a target for certain types of cancer. mdpi.com
Further research on analogous spirocyclic systems has identified potent inhibitors of key oncological targets. A study on novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones, which share the spirocyclic architecture, identified compounds with dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, both of which are significant in tumor growth. nih.gov The antiproliferative effects of the most active of these compounds against various cancer cell lines are detailed below. nih.gov
| Compound | Target(s) | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
|---|---|---|---|---|---|
| Compound 6b | EGFR/BRAFV600E | 0.12±0.03 | 0.43±0.02 | 0.23±0.01 | 0.31±0.02 |
| Compound 6e | EGFR/BRAFV600E | 0.21±0.02 | 0.54±0.03 | 0.32±0.02 | 0.45±0.03 |
| Compound 7b | EGFR/BRAFV600E | 0.15±0.01 | 0.47±0.02 | 0.27±0.01 | 0.36±0.02 |
Antimicrobial Research Applications
The azaspiro[3.4]octane framework has also been successfully utilized in the search for new antimicrobial agents. A notable research effort involved the synthesis of a series of nitrofuran carboxamides built upon a 2,6-diazaspiro[3.4]octane core. mdpi.com This work led to the identification of a highly potent antitubercular lead compound. mdpi.com The compound demonstrated significant activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. mdpi.com
| Compound Class | Core Scaffold | Target Organism | Activity (MIC) |
|---|---|---|---|
| Nitrofuran Carboxamide Derivative | 2,6-Diazaspiro[3.4]octane | Mycobacterium tuberculosis H37Rv | 0.016 µg/mL |
This finding underscores the utility of the azaspiro scaffold in developing novel agents to combat infectious diseases. mdpi.com
Molecular Interactions and Biological Target Engagement
Investigation of Molecular Mechanisms of Action for 6-Azaspiro[3.4]octan-1-ol Hydrochloride and its Analogs
Investigations into the molecular mechanisms of analogs of this compound have revealed significant activity at G protein-coupled receptors (GPCRs). Notably, research on related chiral 6-azaspiro[2.5]octanes has identified them as highly potent and selective antagonists of the muscarinic acetylcholine (B1216132) receptor subtype 4 (M4). nih.gov Structure-activity relationship (SAR) studies on this particular scaffold led to the development of compounds with high potency at the M4 receptor. nih.gov
Further research into a different series of 6-azaspiro[2.5]octane molecules demonstrated their role as potent agonists of the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov The optimization of these compounds was guided by SAR investigations and insights from cryogenic electron microscope structures, which helped to rationalize the activity of the optimized molecules. nih.gov Another class of related compounds, 2,6-diazaspiro[3.4]octan-7-one derivatives, has been developed as potent antagonists for the Sigma-1 receptor (σ1R), which can enhance the analgesic effects of mu-opioid receptor (MOR) agonists. nih.gov These findings underscore how modifications to the azaspiro core structure can lead to engagement with a variety of distinct receptor systems.
Receptor Binding and Ligand-Receptor Interactions
The characterization of analogs has been substantially supported by in vitro receptor binding assays. For the 6-azaspiro[2.5]octane series targeting the GLP-1 receptor, a sensitized high-throughput agonist assay was utilized to identify an initial benzyloxypyrimidine lead compound. nih.gov This initial finding was followed by systematic modifications to optimize the structure-activity relationship, resulting in the development of potent GLP-1 agonists. nih.gov
For the chiral 6-azaspiro[2.5]octanes acting on muscarinic receptors, binding assays confirmed that the R enantiomer possessed excellent potency for both human and rat M4 receptors. nih.gov This stereospecific binding highlights the precise structural requirements for interaction with the receptor's binding pocket.
Analogs of this compound have shown significant potential to modulate key neurotransmitter systems, particularly the cholinergic system. The development of potent and selective antagonists for the M4 muscarinic acetylcholine receptor demonstrates a direct mechanism for modulating cholinergic signaling. nih.govresearchgate.net M4 receptors are critical in regulating the activity of acetylcholine, a neurotransmitter involved in a wide range of central and peripheral nervous system functions. nih.gov By acting as antagonists, these compounds can inhibit the effects of acetylcholine at specific M4 receptor-expressing neurons. nih.gov
Research has specifically highlighted the interaction of 6-azaspiro[2.5]octane analogs with the M4 muscarinic acetylcholine receptor. nih.gov A series of chiral compounds from this class were reported as highly potent and selective M4 receptor antagonists. nih.govresearchgate.net Through chiral separation and X-ray crystallography, it was determined that the R enantiomer was responsible for the high potency at both human and rat M4 receptors. nih.gov Further SAR studies on this chiral scaffold led to the discovery of VU6015241, a compound characterized by its high M4 potency and selectivity across multiple species. nih.govresearchgate.net
The table below summarizes the activity of a representative compound from this series.
| Compound | Target Receptor | Activity | Potency (hM4) | Selectivity Profile |
| VU6015241 | Muscarinic M4 | Antagonist | High | High selectivity over other muscarinic receptor subtypes |
Data derived from studies on 6-azaspiro[2.5]octane analogs. nih.govresearchgate.net
A separate line of investigation identified a series of 6-azaspiro[2.5]octane molecules as potent small-molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor. nih.gov Activation of the GLP-1 receptor is a key mechanism in glucose homeostasis and appetite regulation. nih.govnih.gov The development of these orally available small molecules represents an alternative to peptide-based agonists. nih.gov The SAR investigation for this series was informed by the development of other clinical candidates, and the molecular interactions were further understood through cryogenic electron microscope structural data. nih.gov
While direct binding of this compound to opioid receptors has not been detailed, related spirocyclic compounds have been shown to modulate the opioid system. Specifically, a series of 2,6-diazaspiro[3.4]octan-7-one derivatives were developed as potent Sigma-1 receptor (σ1R) antagonists. nih.gov The Sigma-1 receptor is not a classical opioid receptor but is known to modulate the activity of μ-opioid receptors (MOR). nih.gov It has been reported that σ1R antagonists can synergistically enhance the analgesic effect of MOR agonists like morphine and rescue analgesic tolerance. nih.gov This indicates an indirect but significant interaction with the μ-opioid receptor system. The development of these compounds was based on the co-crystal structure of σ1R, allowing for rational design of the 2,6-diazaspiro[3.4]octan-7-one scaffold. nih.gov
The table below details the interaction of this related analog class with the opioid system.
| Compound Class | Primary Target | Effect on Opioid System | Mechanism |
| 2,6-diazaspiro[3.4]octan-7-one derivatives | Sigma-1 Receptor (σ1R) | Potentiation of μ-opioid receptor agonist analgesia | Antagonism of σ1R, which modulates MOR function |
Data derived from studies on 2,6-diazaspiro[3.4]octan-7-one analogs. nih.gov
Enzymatic Interactions and Inhibition Studies
Comprehensive searches of scientific databases and literature have been conducted to elucidate the enzymatic interactions and potential inhibitory activities of this compound. The focus of this review is on its engagement with DNA Topoisomerase II, Pks13 Thioesterase, and Monoacylglycerol Lipase (B570770) (MAGL).
There is currently no publicly available research detailing the preclinical pharmacological mechanisms of action for this compound. The azaspiro[3.4]octane scaffold is recognized in medicinal chemistry as a valuable three-dimensional structure for developing novel therapeutic agents. researchgate.net Derivatives of the related 2,6-diazaspiro[3.4]octane core, for instance, have been investigated for various biological activities, including antitubercular properties. mdpi.com However, specific studies delineating the pharmacological profile of this compound are not present in the reviewed literature.
An extensive review of scientific literature reveals no specific studies investigating the interaction between this compound and DNA Topoisomerase II. DNA Topoisomerase II is a crucial enzyme in DNA replication and a validated target for various anticancer drugs. mdpi.com The mechanism of such inhibitors often involves the stabilization of a covalent enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death. mdpi.com However, no research has been published to suggest or confirm that this compound acts on this target.
There is no available scientific data on the interaction of this compound with the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13). Pks13 is an essential enzyme for the biosynthesis of mycolic acids in Mycobacterium tuberculosis, making its TE domain a key target for the development of new antitubercular drugs. nih.govmdpi.com While other novel heterocyclic compounds are being explored as inhibitors of Pks13, the activity of this compound in this context has not been reported. mdpi.com
A thorough search of the scientific literature yielded no studies on the inhibition of Monoacylglycerol Lipase (MAGL) by this compound. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. mdpi.comamanote.com Inhibition of MAGL increases 2-AG levels and is a therapeutic strategy for various conditions, including neurodegenerative diseases and inflammation. mdpi.comnih.gov The potential for this compound to act as a MAGL inhibitor has not been investigated in any published research to date.
As no specific research data was found for the enzymatic interactions of this compound, data tables are not applicable.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
In the case of 6-Azaspiro[3.4]octan-1-ol hydrochloride, the protonated nitrogen and the hydroxyl group significantly influence the chemical shifts of nearby nuclei. The protons on carbons adjacent to the heteroatoms (oxygen and nitrogen) are expected to be deshielded, appearing at a lower field (higher ppm value) in the ¹H NMR spectrum. Similarly, the corresponding carbon atoms will exhibit downfield shifts in the ¹³C NMR spectrum. Aliphatic C-H bonds in the cyclobutane (B1203170) and pyrrolidine (B122466) rings are expected to produce signals in the upfield region of the spectra. libretexts.orglibretexts.org
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H on C1 (CH-OH) | ~3.8 - 4.2 | Multiplet |
| H on C5 & C7 (CH₂-N⁺H₂) | ~3.0 - 3.5 | Multiplet |
| Other ring protons (CH₂) | ~1.5 - 2.5 | Complex Multiplets |
| N⁺H₂ | Variable | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-OH) | ~65 - 75 |
| C4 (Spiro Carbon) | ~55 - 65 |
| C5 & C7 (C-N⁺) | ~45 - 55 |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, ROESY, COSY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com It would be used to trace the proton-proton connectivities within the cyclobutane and pyrrolidine ring systems separately.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is particularly crucial for a spirocyclic compound, as it can establish connectivity across the quaternary spiro-carbon, linking the cyclobutane and pyrrolidine rings.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between protons. It can help elucidate the stereochemistry and conformation of the molecule by showing which protons are close to each other in space, even if they are not directly connected through bonds.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. nih.gov For this compound, HRMS would be used to determine the exact mass of the protonated molecular ion [C₇H₁₃NO + H]⁺. This precise mass measurement allows for the unambiguous determination of the compound's elemental formula, confirming its atomic composition and distinguishing it from other isobaric compounds. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used to analyze samples in complex matrices. In the context of this compound, LC-MS would be employed to assess the purity of a sample by separating the target compound from any impurities or starting materials. The mass spectrometer then provides confirmation of the molecular weight of the eluted compound, verifying its identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org
A broad, strong absorption in the 2400-3000 cm⁻¹ range, which is characteristic of the N-H stretching vibration in an ammonium (B1175870) salt.
Strong bands between 2850 and 3000 cm⁻¹ due to the C-H stretching of the sp³ hybridized carbons in the alkane rings. libretexts.orglumenlearning.com
A C-O stretching vibration, typically appearing in the 1050-1150 cm⁻¹ region. libretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Ammonium Salt | N-H stretch | 2400-3000 (broad, strong) |
| Alkane | C-H stretch | 2850-3000 (strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular conformation, stereochemistry, and intermolecular interactions that dictate the macroscopic properties of a compound.
Table 1: Representative Crystallographic Parameters for a Fictional Analogous Azaspiroalkane Hydrochloride
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 985.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| Hydrogen Bonds | N-H···Cl, O-H···Cl |
Note: This table is illustrative and based on typical values for similar small molecule hydrochloride salts.
The formation of a hydrochloride salt involves the protonation of a basic site on the molecule by hydrochloric acid. In 6-Azaspiro[3.4]octan-1-ol, the secondary amine within the azetidine (B1206935) ring is the most basic site and, therefore, the expected site of protonation. X-ray crystallography can unequivocally confirm this by locating the hydrogen atom on the nitrogen. The N-H bond length and the presence of strong hydrogen bonds between the ammonium cation (N-H⁺) and the chloride anion (Cl⁻) are definitive indicators of salt formation. nih.gov The analysis of bond lengths and angles around the nitrogen atom provides further confirmation of its sp³ hybridized, positively charged state. researchgate.net
Computational Chemistry and Molecular Modeling Investigations
In Silico Molecular Docking Studies for Ligand-Target Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding the interaction between a ligand, such as 6-Azaspiro[3.4]octan-1-ol hydrochloride, and its biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a scoring function or binding energy. nih.gov
The process involves placing the ligand in the active site of the target protein and evaluating the various possible conformations. mdpi.com Sophisticated algorithms then score these conformations based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com For instance, in a hypothetical study, if this compound were docked into the active site of a target enzyme, the results could be tabulated as shown below.
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bonds Formed | 3 |
| Key Interacting Residues | TYR-84, ASP-121, SER-200 |
| RMSD (Å) | 1.2 |
This table represents a hypothetical molecular docking result for illustrative purposes.
Such studies can elucidate the key amino acid residues involved in the binding, providing a rationale for the ligand's activity and guiding further modifications to enhance potency. nih.gov
Structure-Based Design and Lead Optimization through Computational Methods
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the biological target to design and optimize ligands. nih.gov This approach is particularly effective in the lead optimization phase of drug discovery, where the aim is to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov
Computational methods are central to SBDD. Once an initial hit or lead compound like this compound is identified, its binding mode, as determined by molecular docking or X-ray crystallography, can be visualized and analyzed. nih.gov This allows medicinal chemists to propose modifications to the molecule's structure to enhance its interaction with the target. For example, a hydroxyl group might be added to form an additional hydrogen bond, or a bulky substituent could be replaced to improve the fit within a hydrophobic pocket.
The process is iterative, with each new set of designed compounds being synthesized and tested, and the results feeding back into the design cycle. This approach can significantly accelerate the drug discovery process and reduce the number of compounds that need to be synthesized. nih.gov
Conformational Analysis and Energy Minimization of Azaspiro[3.4]octan-1-ol Hydrochloride
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, which has a rigid spirocyclic core but also flexible substituents, understanding its preferred conformation is crucial for predicting its biological activity.
Energy minimization is a computational procedure used to find the conformation of a molecule that has the lowest potential energy. nih.gov This is achieved by systematically altering the coordinates of the atoms to find a arrangement where the net forces on the atoms are close to zero. The resulting low-energy conformation is often the most stable and biologically relevant one.
These studies can reveal the molecule's three-dimensional shape and how it might present itself to its biological target. The results of a conformational analysis can be summarized in a table, as shown below for a hypothetical analysis.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |
| 1 | 0.00 | 65.2 | 75 |
| 2 | 1.25 | -175.8 | 20 |
| 3 | 2.50 | -55.4 | 5 |
This table represents a hypothetical conformational analysis result for illustrative purposes.
Prediction of Binding Parameters and Pharmacodynamic Models
Computational models can also be used to predict various binding parameters and to develop pharmacodynamic models. These models aim to quantitatively describe the relationship between drug concentration and its pharmacological effect over time.
The prediction of binding parameters often involves more advanced computational techniques like molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the ligand-target interaction, allowing for the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores alone. nih.gov
Future Research Directions and Emerging Opportunities
Development of Enantioselective Synthetic Strategies for 6-Azaspiro[3.4]octan-1-ol Hydrochloride and its Analogs
The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, the development of robust enantioselective synthetic methods is a critical future direction for unlocking the full therapeutic potential of this compound and its analogs. Current synthetic routes often yield racemic mixtures, necessitating challenging and costly chiral separations. researchgate.netrsc.org Future research will likely focus on asymmetric synthesis to directly produce enantiomerically pure compounds.
Key strategies may include:
Catalytic Asymmetric Synthesis : Employing chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to guide the stereochemical outcome of key bond-forming reactions. researchgate.netwhiterose.ac.uk This approach offers an efficient way to generate spirocyclic scaffolds with high enantioselectivity. nih.govacs.org
Chiral Pool Synthesis : Utilizing readily available chiral starting materials to construct the spirocyclic core, thereby transferring the existing stereochemistry to the final product.
Desymmetrization : Developing methods to asymmetrically modify prochiral intermediates, which can be a powerful strategy for creating multiple stereocenters with high precision. researchgate.net
Successfully developing these strategies will be essential for systematically evaluating the pharmacology of individual stereoisomers and identifying the most potent and selective therapeutic candidates. whiterose.ac.uk
Advanced Exploration of Metabolic Fate via In Vitro Studies
Understanding a compound's metabolic stability is paramount in drug discovery, as it directly influences its pharmacokinetic profile and potential for clinical success. springernature.com Future research must involve a deep and systematic exploration of the metabolic fate of this compound derivatives using advanced in vitro models.
The primary goals of these studies are to:
Determine Metabolic Stability : Quantify the rate at which the compounds are metabolized by liver enzymes. This is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes like cytochrome P450s (CYPs). researchgate.netevotec.com
Identify Metabolites : Characterize the chemical structures of the metabolites formed. This is crucial for understanding clearance pathways and identifying any potentially reactive or toxic byproducts. nih.gov
Predict In Vivo Clearance : Use in vitro data, such as half-life (t½) and intrinsic clearance (CLint), to predict how the drug will behave in the human body. mykhailiukchem.org
Studies on related azaspiro[3.4]octane derivatives have shown high resistance to metabolism in human liver microsomes, suggesting the scaffold's potential for producing metabolically robust drug candidates. For instance, several derivatives showed metabolic stability percentages greater than 97%.
Table 1: In Vitro Metabolic Stability of Selected Azaspiro[3.4]octane Derivatives
Future work should expand on these findings by using a broader range of enzymatic and cellular systems, including specific CYP-overexpressing cell lines, to build comprehensive metabolic profiles.
Expansion of Therapeutic Target Landscape for Azaspiro[3.4]octan-1-ol Hydrochloride Derivatives
The rigid, three-dimensional nature of the azaspiro[3.4]octane scaffold makes it an attractive framework for designing ligands that can bind to a wide variety of biological targets with high affinity and selectivity. bldpharm.com While initial research is promising, a significant opportunity lies in systematically exploring the potential of this compound derivatives against a broader range of therapeutic targets.
Emerging research has already identified derivatives of the core scaffold with significant activity in several key areas:
Pain Management : 2,6-diazaspiro[3.4]octan-7-one derivatives have been identified as potent antagonists of the sigma-1 receptor (σ1R). nih.gov These compounds have been shown to enhance the analgesic effect of morphine and rescue morphine-induced analgesic tolerance, highlighting their potential as novel non-opioid pain therapeutics. nih.gov
Infectious Diseases : A nitrofuran derivative of 2,6-diazaspiro[3.4]octane displayed remarkable potency against Mycobacterium tuberculosis, identifying it as a promising lead for new antitubercular drugs.
Central Nervous System (CNS) Disorders : The spirocyclic structure is being explored for its potential in treating CNS disorders, with some derivatives investigated as M4 receptor agonists for conditions like schizophrenia or Alzheimer's disease. google.com
Inflammation : Certain azaspirocycles have been investigated as modulators of monoacylglycerol lipase (B570770) (MGL), a target for anti-inflammatory and antinociceptive effects. google.com
Table 2: Investigated Therapeutic Targets for Azaspiro[3.4]octane Derivatives
Future efforts should involve high-throughput screening of derivative libraries against diverse target classes to uncover new and unexpected biological activities, further broadening the therapeutic utility of this versatile scaffold.
Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the optimization of the 6-azaspiro[3.4]octane scaffold presents a prime opportunity for these technologies. nih.govmednexus.org AI/ML can accelerate the design-make-test-analyze cycle by providing predictive insights and generating novel molecular ideas. nih.gov
Key applications include:
Predictive Modeling : ML models can be trained on existing data to predict key drug-like properties, such as metabolic stability, solubility, and potential toxicity, for virtual derivatives before they are synthesized. nih.govoup.com This allows chemists to prioritize the most promising candidates, saving time and resources. youtube.com
Generative Chemistry : Deep learning models can design novel azaspiro[3.4]octane derivatives de novo. researchgate.net These generative models can explore a vast chemical space to propose structures with optimized properties tailored to a specific biological target. arxiv.org
Metabolite Prediction : Advanced deep learning tools can predict the likely metabolites of a parent compound, offering an early glimpse into its biotransformation pathways without the need for immediate experimental work. nih.govaihub.org
Synthesis Planning : AI can assist in retrosynthetic analysis, proposing efficient and novel synthetic routes to target molecules, which is particularly valuable for complex spirocyclic structures.
By leveraging AI and ML, researchers can more efficiently navigate the complex chemical space around the 6-azaspiro[3.4]octane core, accelerating the discovery and optimization of next-generation therapeutics.
Q & A
Basic Research Questions
Q. How can the identity and purity of 6-azaspiro[3.4]octan-1-ol hydrochloride be confirmed experimentally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm structural integrity. For example, spirocyclic protons typically appear as distinct splitting patterns due to restricted rotation .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 210–254 nm) to assess purity (>98% by area normalization). A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are recommended .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. The expected molecular ion [M+H] for CHClNO is 163.65 g/mol .
Q. What synthetic routes are available for this compound?
- Key Methods :
- Reductive Amination : React a spirocyclic ketone precursor with ammonia/amines under hydrogenation conditions (e.g., NaBH in methanol), followed by HCl salt formation .
- Boc Protection/Deprotection : Use tert-butyl carbamate (Boc) to protect intermediates during multi-step syntheses. Deprotection with HCl/dioxane yields the hydrochloride salt .
- Spirocyclization : Employ ring-closing strategies, such as intramolecular nucleophilic substitution, to form the azaspiro core .
Advanced Research Questions
Q. How do structural modifications in the 6-azaspiro[3.4]octane scaffold influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Experimental Validation : Use computational modeling (e.g., molecular docking) paired with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with functional outcomes .
Q. How should researchers address contradictions in pharmacological data for 6-azaspiro[3.4]octan-1-ol derivatives?
- Root Cause Analysis :
- Batch Variability : Verify purity via HPLC and elemental analysis to rule out impurities affecting results .
- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) across labs. For example, discrepancies in IC values may arise from differences in cell culture media .
- Stereochemical Considerations : Confirm enantiomeric purity using chiral HPLC or X-ray crystallography. Undetected racemization can lead to conflicting bioactivity data .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Process Chemistry Recommendations :
- Catalytic Hydrogenation : Replace stoichiometric reductants (e.g., NaBH) with heterogeneous catalysts (e.g., Pd/C) to improve atom economy and reduce waste .
- Continuous Flow Systems : Implement flow chemistry for spirocyclization steps to enhance reproducibility and throughput .
- Salt Selection : Evaluate alternative counterions (e.g., besylate, tosylate) for improved crystallinity and filtration efficiency during scale-up .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
